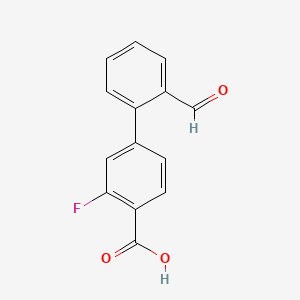

2-Fluoro-4-(2-formylphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(2-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-13-7-9(5-6-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOKKSUEGYFECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688845 | |

| Record name | 3-Fluoro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261945-86-1 | |

| Record name | 3-Fluoro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis and Disconnection Pathways

A logical retrosynthetic analysis of 2-Fluoro-4-(2-formylphenyl)benzoic acid identifies the central carbon-carbon bond of the biphenyl (B1667301) system as the most strategic disconnection point. This bond can be disconnected via a transition metal-catalyzed cross-coupling reaction, a powerful and widely used method for the formation of biaryl linkages.

This retrosynthetic approach leads to two key synthons: an electrophilic derivative of 2-fluorobenzoic acid and a nucleophilic derivative of benzaldehyde, or vice versa. The most common and practical embodiment of this strategy involves a Suzuki-Miyaura cross-coupling reaction. In this scenario, the target molecule is disconnected to a 4-halo-2-fluorobenzoic acid derivative (an electrophilic partner) and 2-formylphenylboronic acid (a nucleophilic partner). The halogen at the 4-position of the fluorobenzoic acid is typically bromine or iodine to ensure high reactivity in the coupling step.

An alternative, though less common, disconnection could involve a nucleophilic aromatic substitution (SNAr) pathway, but this would require highly activated starting materials and may present challenges with regioselectivity. The retrosynthetic pathway based on the Suzuki-Miyaura coupling is generally preferred due to its high functional group tolerance and milder reaction conditions.

Development of Novel Synthetic Routes

The development of synthetic routes for this compound can be approached through various strategies, including classical multi-step synthesis and more advanced convergent and divergent approaches.

Classical and Modern Multi-Step Synthesis Approaches

A classical multi-step synthesis would involve the sequential construction of the target molecule. A plausible sequence based on the retrosynthetic analysis would be:

Synthesis of 4-Bromo-2-fluorobenzoic acid: This can be achieved through the oxidation of a commercially available precursor like 4-bromo-2-fluorotoluene. chemicalbook.com

Synthesis of 2-Formylphenylboronic acid: This key intermediate can be prepared from 2-bromobenzaldehyde (B122850) through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis. mdpi.comgoogle.com

Protection of the Aldehyde: The formyl group of 2-formylphenylboronic acid is often protected to prevent side reactions during the Suzuki coupling. Common protecting groups for aldehydes include acetals.

Suzuki-Miyaura Coupling: The protected 2-formylphenylboronic acid is then coupled with 4-bromo-2-fluorobenzoic acid (or its ester derivative) in the presence of a palladium catalyst.

Deprotection: The final step involves the removal of the protecting group from the aldehyde functionality to yield this compound.

Modern approaches aim to improve the efficiency of this sequence by using more active catalysts, reducing the number of steps (e.g., by avoiding protection/deprotection), or developing one-pot procedures.

Convergent and Divergent Synthesis Strategies

Divergent Synthesis: A divergent synthetic strategy could be employed starting from a common biphenyl intermediate. wikipedia.orgnih.gov For instance, once the 2-fluoro-4-phenylbenzoic acid core is synthesized, the formyl group could be introduced at a later stage. Alternatively, the existing functional groups (carboxylic acid and aldehyde) could be modified to generate a library of related compounds. This approach is particularly useful in medicinal chemistry for structure-activity relationship studies. For example, the aldehyde could be oxidized to a second carboxylic acid, reduced to an alcohol, or converted to various other functional groups.

Catalytic Approaches for Preparation

The synthesis of this compound heavily relies on advanced catalytic methods for key bond-forming reactions.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-C, C-F bond formation)

The formation of the central C-C bond in the biphenyl structure is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org This reaction offers high yields, excellent functional group tolerance, and relatively mild conditions.

A typical Suzuki-Miyaura coupling for this synthesis would involve the reaction of 4-bromo-2-fluorobenzoic acid with 2-formylphenylboronic acid (or a protected derivative) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and base is crucial for the success of the reaction and is often optimized for specific substrates.

| Parameter | Common Examples | Reference |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | libretexts.org |

| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | libretexts.org |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | nih.gov |

| Solvent | Toluene, Dioxane, DMF, often with water | nih.gov |

| An alternative late-stage formylation approach could also be considered, where a 2-fluoro-4-bromobiphenyl is first synthesized and then the formyl group is introduced via a palladium-catalyzed formylation reaction using a formylating agent like carbon monoxide or a synthetic equivalent. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov |

Organocatalysis in Aldehyde and Carboxylic Acid Functionalization

While the core biphenyl structure is typically assembled using transition metal catalysis, organocatalysis offers powerful tools for the selective functionalization of the aldehyde and carboxylic acid groups present in the target molecule. nih.gov

For the aldehyde group, chiral organocatalysts, such as proline derivatives, can be used to perform stereoselective α-functionalization reactions, including aminations, oxygenations, and fluorinations. acs.orgcapes.gov.bracs.org This would allow for the introduction of new chiral centers into the molecule.

For the carboxylic acid group, organocatalysts can be employed to facilitate esterification or amidation reactions under mild conditions. While not directly involved in the synthesis of the parent compound, these organocatalytic transformations are highly relevant for creating derivatives of this compound for various applications.

| Functional Group | Organocatalytic Transformation | Catalyst Type | Reference |

| Aldehyde | Asymmetric α-amination | Chiral amines (e.g., prolinols) | capes.gov.br |

| Aldehyde | Asymmetric α-oxygenation | Chiral amines | acs.org |

| Carboxylic Acid | Esterification/Amidation | 4-DMAP, N-heterocyclic carbenes (NHCs) | nih.gov |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound is critical for minimizing environmental impact and enhancing process safety and efficiency.

Traditional organic syntheses often rely on large volumes of volatile and potentially hazardous organic solvents. Modern sustainable approaches aim to eliminate or replace these with more benign alternatives.

Mechanochemical Synthesis: A promising solvent-free approach for the synthesis of this compound is mechanochemistry, specifically using a ball mill. organic-chemistry.orgnih.gov This technique involves the grinding of solid reactants, where the mechanical energy initiates the chemical reaction. organic-chemistry.org The Suzuki-Miyaura cross-coupling of amides and acyl chlorides has been successfully demonstrated under these solid-state, solvent-free conditions, offering benefits such as reduced reaction times and the elimination of harmful solvents. nih.govacs.orgacs.org This method could be directly applied to the synthesis of the target molecule from its solid precursors.

Aqueous Media: The Suzuki-Miyaura reaction is notably adaptable to aqueous conditions. nih.gov Utilizing water as a solvent is highly desirable as it is non-toxic, non-flammable, and inexpensive. nih.gov The synthesis of biaryl compounds in water or water-ethanol mixtures, catalyzed by water-soluble palladium complexes, has been shown to be highly efficient, particularly when combined with techniques like microwave irradiation. nih.govacs.org This approach simplifies product separation and can allow for catalyst recycling, further enhancing the sustainability of the process. nih.gov

A key metric of green chemistry is atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. youtube.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, then multiplying by 100. youtube.com Reactions with high atom economy, like addition reactions, are preferred as they generate minimal waste. youtube.com The E-Factor (Environmental Factor) is a complementary metric that quantifies the amount of waste produced per unit of product.

For the proposed Suzuki-Miyaura synthesis of this compound, the theoretical atom economy can be calculated. Catalysts and solvents are typically excluded from this calculation. youtube.comcsus.edu

Reaction: 4-bromo-2-fluorobenzoic acid + 2-formylphenylboronic acid → this compound + Boronic acid waste + HBr

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 4-bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Reactant |

| 2-formylphenylboronic acid | C₇H₇BO₃ | 149.94 | Reactant |

| This compound | C₁₄H₉FO₃ | 244.22 | Desired Product |

Atom Economy Calculation:

% Atom Economy = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] * 100

% Atom Economy = [244.22 / (219.01 + 149.94)] * 100 = 66.2%

While a 66.2% atom economy is typical for a coupling reaction that generates stoichiometric byproducts, strategies that utilize all atoms from the starting materials are considered more atom-economical. acs.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reactions. nih.gov By directly heating polar molecules in the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles with fewer side products. nih.govnih.gov This technique is highly applicable to the Suzuki-Miyaura synthesis of this compound, especially in polar solvents like water or ethanol-water mixtures. nih.govacs.org

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Hours (e.g., 2-24 h) | Minutes (e.g., 2-10 min) acs.org |

| Temperature | Typically reflux temperature of solvent | Controlled, rapid heating to set point (e.g., 100-150°C) |

| Yield | Variable | Often higher due to reduced side reactions nih.gov |

| Energy Efficiency | Lower (heats vessel then contents) | Higher (direct heating of polar molecules) rsc.org |

The combination of microwave heating with sustainable solvents or solvent-free conditions represents a significantly greener pathway for producing biaryl compounds. nih.govrsc.org

Stereoselective Synthesis of Analogues and Derivatives

The structure of this compound, a biaryl with substituents at positions ortho to the aryl-aryl bond (fluoro, COOH, and formyl groups), introduces the possibility of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. If the energy barrier to rotation is high enough, two distinct, non-interconverting enantiomers can be isolated.

The synthesis of specific atropisomers is a significant challenge in modern organic chemistry. Atroposelective Suzuki-Miyaura coupling reactions have been developed to address this, providing access to enantiomerically enriched axially chiral biaryls. cam.ac.uk These methods typically employ a palladium catalyst coordinated to a chiral phosphine ligand. researchgate.netresearchgate.net The chiral environment created by the ligand influences the transition state of the reductive elimination step, favoring the formation of one atropisomer over the other. acs.org

For analogues of this compound with bulkier substituents, which would increase the rotational barrier, an atroposelective Suzuki-Miyaura coupling could be employed to synthesize single enantiomers. acs.orgnih.gov Recent advances have introduced novel bridged biaryl reagents and specialized chiral ligands that demonstrate high enantioselectivity across a broad range of substrates. acs.orgnih.gov

Process Optimization for Research Scale-Up

Transitioning a synthetic procedure from a research laboratory to a larger production scale requires careful optimization of multiple parameters to ensure safety, efficiency, reproducibility, and cost-effectiveness. numberanalytics.comnumberanalytics.com For the Suzuki-Miyaura synthesis of this compound, several factors are critical.

Catalyst and Ligand Loading: Minimizing the amount of the expensive palladium catalyst and phosphine ligand is crucial for an economically viable process. numberanalytics.com Catalyst loading must be optimized to find the lowest possible level that maintains a high reaction rate and yield. acs.org

Reagent Stoichiometry and Base Selection: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its stoichiometry can significantly affect reaction efficiency. acs.org The stability of the boronic acid reagent under basic conditions is also a key consideration. wuxiapptec.com

Reaction Conditions: Temperature, reaction time, and mixing efficiency must be tightly controlled. On a large scale, managing heat transfer becomes critical. wuxiapptec.com

Purification: Developing a robust purification method that avoids technically demanding chromatography is essential. Crystallization is often the preferred method for large-scale production. An important challenge is the removal of residual palladium from the final product to very low levels (ppm), which often requires treatment with specific scavenging agents. acs.orgresearchgate.net

Continuous Flow Synthesis: Modern scale-up can also be achieved using continuous flow reactors. rsc.org Pumping the reactants through a heated tube or channel containing a catalyst allows for better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processing. This approach has been successfully applied to Suzuki-Miyaura reactions. rsc.org

| Parameter | Objective | Considerations |

|---|---|---|

| Catalyst System | Minimize cost and waste | Reduce Pd/ligand loading; screen for most active catalyst numberanalytics.com |

| Solvent/Base | Maximize yield, safety, and ease of workup | Use of safer, greener solvents; cost of base; impact on reaction rate acs.org |

| Temperature/Time | Ensure complete reaction in minimal time | Balance reaction rate against impurity formation; heat transfer on scale wuxiapptec.com |

| Workup/Purification | High purity and yield with low Pd residue | Develop non-chromatographic purification; efficient Pd scavenging acs.orgresearchgate.net |

| Process Type | Improve safety, control, and throughput | Evaluation of batch vs. continuous flow processing rsc.org |

Chemical Reactivity and Transformation Studies

Reactivity of the Carboxylic Acid Moiety (e.g., esterification, amidation, reduction)

The carboxylic acid group is a primary site for derivatization through several fundamental organic reactions.

Esterification: The carboxylic acid can be converted to its corresponding ester via reactions with alcohols. Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. researchgate.netiajpr.com Given the potential for side reactions with the aldehyde group under harsh acidic conditions, milder methods may be preferable. The use of metal catalysts, such as tin(II) or bismuth(III) compounds, can facilitate esterification under more neutral conditions, which is advantageous for complex molecules. rug.nlgoogle.com

Amidation: The synthesis of amides from the carboxylic acid moiety is another key transformation. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using peptide coupling agents (e.g., DCC, EDC) provides a high-yield route to amides under mild conditions. The formation of benzanilides from related fluorinated benzoic acids is well-documented in the literature. researchgate.net

Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). libretexts.org Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids, allowing for the selective reduction of the aldehyde group in the molecule if desired. libretexts.org The reduction of the carboxylic acid proceeds through an intermediate aldehyde, which is immediately further reduced to the alcohol and cannot be isolated. libretexts.org

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |

| Amidation | 1. SOCl₂ or (COCl)₂; 2. Amine (R-NH₂) | Amide (-CONHR) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

Reactivity of the Fluoroaryl Moiety (e.g., nucleophilic aromatic substitution, halogen dance)

The electron-deficient nature of the aromatic ring, enhanced by the presence of the fluorine atom and two electron-withdrawing groups, dictates the reactivity of the fluoroaryl moiety.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. byjus.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (fluorine), as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pub In 2-Fluoro-4-(2-formylphenyl)benzoic acid, the carboxylic acid group is ortho and the formylphenyl group is para to the fluorine, both activating the ring for nucleophilic attack. This pathway allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, providing a powerful method for scaffold diversification. byjus.com For instance, the reaction of similar 2-bromo-4-fluorobenzoic acid derivatives with aniline to form 4-fluoro-2-(phenylamino)benzoic acid demonstrates the feasibility of this reaction type. nih.govresearchgate.net

Halogen Dance: The halogen dance reaction involves the base-catalyzed migration of a halogen atom to a different position on an aromatic ring. clockss.org This rearrangement is typically observed with heavier halogens like bromine and iodine. Fluorine atoms are generally poor migrating groups in halogen dance reactions and often act as directing groups for metalation instead. clockss.org Therefore, a halogen dance involving the fluorine atom on this scaffold is considered unlikely.

Reactivity of the Aldehyde Functionality (e.g., condensation, oxidation, reduction)

The aldehyde group is one of the most versatile functional groups in organic chemistry, participating in a wide array of transformations.

Condensation: The aldehyde can undergo condensation reactions with various nucleophiles. For example, reaction with phosphorus ylides in the Wittig reaction can convert the aldehyde into an alkene. Similarly, Horner-Wadsworth-Emmons reactions provide access to (E)-alkenes with high stereoselectivity. It can also participate in aldol-type condensations or react with amines to form imines, which can be further reduced in a process known as reductive amination.

Oxidation: The aldehyde is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. A mild and efficient method involves the use of sodium chlorite (NaClO₂) buffered with a weak acid. nih.gov The synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid from 3-fluoro-4-formylmethylbenzoate utilizes this type of oxidation. nih.govresearchgate.net Stronger oxidizing agents like potassium permanganate or chromic acid can also be used, although care must be taken to avoid over-oxidation of other parts of the molecule. imperial.ac.uk

Reduction: The aldehyde can be selectively reduced to a primary alcohol. This is typically accomplished using mild reducing agents like sodium borohydride (NaBH₄). libretexts.org As NaBH₄ does not reduce the carboxylic acid moiety, this allows for the selective transformation of the aldehyde in the presence of the carboxylic acid. The resulting benzyl alcohol can then be used in further derivatizations.

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Condensation (Wittig) | Phosphorus Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |

| Oxidation | Sodium Chlorite (NaClO₂) | Carboxylic Acid (-COOH) |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

Intramolecular Cyclization and Rearrangement Reactions

The specific arrangement of the three functional groups in this compound creates opportunities for intramolecular reactions, leading to the formation of complex heterocyclic systems. For example, reduction of the aldehyde to an alcohol could be followed by an acid-catalyzed intramolecular esterification (lactonization) with the nearby carboxylic acid to form a seven-membered lactone ring. Similarly, reductive amination of the aldehyde followed by intramolecular amidation could yield the corresponding lactam.

Rearrangement reactions represent another class of transformations. thermofisher.cn A potential rearrangement is the Baeyer-Villiger oxidation, where the aldehyde is treated with a peroxy acid to form a formate ester, which can then be hydrolyzed to a phenol. mvpsvktcollege.ac.in Additionally, the molecule may exhibit conformational isomerism, or rotamerism, due to restricted rotation around the biaryl bond, a phenomenon studied in similar substituted benzoic acids. mdpi.com

Derivatization Strategies for Functional Group Interconversion and Scaffold Diversification

The presence of three distinct and reactive functional groups makes this compound an ideal starting point for scaffold diversification using functional group interconversion (FGI) strategies. imperial.ac.ukub.edu By selectively targeting each functional group, a library of diverse analogues can be generated.

Key strategies include:

Carboxylic Acid Modification: Esterification and amidation introduce a wide variety of R-groups, altering properties like solubility and biological target interactions.

Aldehyde Transformation: Conversion to alkenes, alcohols, or a second carboxylic acid provides new points for further chemical modification. Reductive amination introduces basic nitrogen centers.

Fluoroaryl Substitution: SNAr reactions allow for the introduction of new aryl-ether, aryl-amine, or aryl-thioether linkages, significantly altering the electronic and steric profile of the core structure.

The orthogonal reactivity of the functional groups—for instance, the selective reduction of the aldehyde with NaBH₄ without affecting the carboxylic acid—is a key advantage, allowing for a planned and stepwise approach to synthesizing complex target molecules.

Mechanistic Investigations of Key Transformations

Specific kinetic data and reaction rate determinations for transformations involving this compound are not extensively reported in publicly available literature. However, the rates of its key reactions can be inferred from established chemical principles.

For nucleophilic aromatic substitution (SNAr) , the reaction rate is highly dependent on the electronic properties of the aromatic ring. The presence of two strong electron-withdrawing groups (ortho-COOH and para-formylphenyl) significantly increases the electrophilicity of the carbon atom attached to the fluorine, thereby accelerating the initial nucleophilic attack, which is the rate-determining step. pressbooks.pub The reaction rate would be expected to follow second-order kinetics, being first order in both the aryl fluoride and the nucleophile.

For esterification and amidation of the carboxylic acid, the rates are influenced by steric hindrance around the carboxyl group. The proximity of the biphenyl (B1667301) linkage may impart some steric crowding, potentially slowing the reaction compared to a simple benzoic acid. The choice of catalyst and reaction conditions would also be critical factors in determining the reaction kinetics.

Spectroscopic Monitoring of Reaction Progress

The progress of chemical transformations involving this compound can be effectively monitored using various spectroscopic techniques. These methods provide real-time or near real-time information on the consumption of reactants and the formation of products, allowing for the optimization of reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the aldehyde proton (typically around 9.5-10.5 ppm), the carboxylic acid proton (often a broad singlet above 10 ppm), and the aromatic protons. The disappearance of the aldehyde proton signal is a clear indicator of its participation in a reaction, such as in the formation of an imine or a hydrazone. Similarly, changes in the chemical shifts and coupling constants of the aromatic protons can provide insights into the structural changes occurring during the reaction.

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbonyl carbons of the aldehyde and carboxylic acid groups have distinct chemical shifts (typically 190-200 ppm for the aldehyde and 165-185 ppm for the carboxylic acid). Monitoring the disappearance of these signals and the appearance of new signals corresponding to the product can effectively track the reaction progress.

¹⁹F NMR: Fluorine NMR spectroscopy is a highly sensitive technique for monitoring reactions involving fluorinated compounds. The fluorine atom in this compound will have a characteristic chemical shift. Any transformation that alters the electronic environment around the fluorine atom will result in a change in its chemical shift, providing a sensitive probe for reaction monitoring.

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. The key vibrational frequencies to monitor in reactions of this compound include:

C=O stretching of the carboxylic acid: Typically observed in the region of 1700-1725 cm⁻¹.

O-H stretching of the carboxylic acid: A broad band usually found between 2500-3300 cm⁻¹.

C=O stretching of the aldehyde: Generally appears around 1680-1700 cm⁻¹.

C-H stretching of the aldehyde: Two weak bands are often observed around 2720 and 2820 cm⁻¹.

The disappearance of the characteristic aldehyde C=O and C-H stretching bands, for instance, would confirm its conversion into a different functional group.

Mass Spectrometry (MS):

Mass spectrometry can be used to identify the molecular weights of the starting material, intermediates, and the final product. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to separate the reaction mixture and identify the components, thereby monitoring the progress of the reaction.

Interactive Data Table: Spectroscopic Data for Monitoring Reactions

| Spectroscopic Technique | Key Signal to Monitor in this compound | Expected Change Upon Reaction |

| ¹H NMR | Aldehyde proton (~9.5-10.5 ppm) | Disappearance of the signal. |

| Carboxylic acid proton (>10 ppm, broad) | Shift or disappearance of the signal upon esterification or amidation. | |

| ¹³C NMR | Aldehyde carbonyl carbon (~190-200 ppm) | Disappearance of the signal. |

| Carboxylic acid carbonyl carbon (~165-185 ppm) | Shift or disappearance of the signal. | |

| ¹⁹F NMR | Fluorine signal (characteristic shift) | Shift in the chemical shift depending on the change in the electronic environment. |

| IR Spectroscopy | Aldehyde C=O stretch (~1680-1700 cm⁻¹) | Disappearance of the band. |

| Carboxylic acid C=O stretch (~1700-1725 cm⁻¹) | Shift or disappearance of the band. | |

| Mass Spectrometry | Molecular ion peak (m/z = 244.04) | Disappearance of the starting material's molecular ion peak and appearance of the product's molecular ion peak. |

Scope and Limitations of Reaction Pathways

The synthetic utility of this compound is defined by the scope and limitations of its reaction pathways. The interplay of its three functional groups under various reaction conditions dictates the types of molecules that can be synthesized.

Scope of Reaction Pathways:

Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can readily undergo standard transformations.

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.

Amidation: Reaction with amines, often activated by coupling agents, leads to the formation of amides.

Reactions of the Aldehyde Group: The aldehyde group is a versatile handle for various chemical transformations.

Imination/Schiff Base Formation: Condensation with primary amines affords imines or Schiff bases.

Hydrazone Formation: Reaction with hydrazine or its derivatives yields hydrazones.

Reductive Amination: Reaction with an amine in the presence of a reducing agent provides secondary or tertiary amines.

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

Intramolecular Cyclization Reactions: The proximate disposition of the carboxylic acid and aldehyde groups allows for intramolecular reactions, leading to the formation of heterocyclic systems. A key transformation is the formation of a lactone, specifically a phthalide derivative, through the reduction of the aldehyde to an alcohol followed by acid-catalyzed cyclization.

Cross-Coupling Reactions: The aromatic ring can potentially participate in cross-coupling reactions, although the reactivity will be influenced by the existing substituents.

Limitations of Reaction Pathways:

Chemoselectivity: A significant challenge in the chemistry of this compound is achieving chemoselectivity. Since both the carboxylic acid and the aldehyde are electrophilic, reagents that can react with both functional groups may lead to mixtures of products. Careful selection of reagents and reaction conditions is crucial to selectively target one group over the other.

Steric Hindrance: The ortho-positioning of the formylphenyl group relative to the carboxylic acid, and the fluorine atom relative to the carboxylic acid, can introduce steric hindrance. This may slow down or prevent reactions at these positions, particularly with bulky reagents.

Electronic Effects of the Fluorine Atom: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the molecule. It increases the acidity of the carboxylic acid and can affect the electrophilicity of the aldehyde and the aromatic ring. These electronic effects need to be considered when planning synthetic transformations.

Harsh Reaction Conditions: The stability of the molecule might be compromised under harsh reaction conditions, such as high temperatures or strongly acidic or basic media. This could lead to side reactions or decomposition. For instance, forcing conditions for a reaction at the carboxylic acid might lead to unwanted reactions at the aldehyde.

Interactive Data Table: Potential Reaction Pathways and Their Limitations

| Reaction Pathway | Reagents and Conditions | Expected Product | Potential Limitations |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester | High temperatures might lead to side reactions. |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide | Steric hindrance from bulky amines. |

| Imination | Primary amine, Acid or base catalyst | Imine (Schiff base) | Reversibility of the reaction; product stability. |

| Hydrazone Formation | Hydrazine or substituted hydrazine | Hydrazone | Potential for further reactions of the hydrazone. |

| Intramolecular Lactonization | 1. Reduction of aldehyde (e.g., NaBH₄) 2. Acid catalyst | 3-(3-Fluoro-4-carboxyphenyl)phthalide | Requires a two-step process; potential for intermolecular reactions. |

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations serve as a fundamental tool for understanding the intrinsic properties of a molecule from first principles. For 2-Fluoro-4-(2-formylphenyl)benzoic acid, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its geometry, stability, and electron distribution with high accuracy.

Such calculations are foundational for all other theoretical predictions. For example, in studies of the related 2-fluorobenzoic acid, the B3LYP functional with the 6-311++G(d,p) basis set has been effectively used to identify stable conformers and determine their relative energies. stackexchange.commdpi.com A similar level of theory would be appropriate for analyzing this compound, accounting for electron correlation and providing a robust description of this complex system.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and electronic transitions.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic rings, while the LUMO would likely be centered on the electron-withdrawing formyl and carboxylic acid groups. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and the energy required for electronic excitation.

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and NMR spectra. By computing vibrational frequencies and magnetic shielding tensors, a theoretical spectrum can be generated that aids in the assignment of experimental results.

For the related compound 2-Fluoro-4-Hydroxy Benzoic Acid, anharmonic frequency computations were performed to simulate its IR spectrum. mdpi.com This theoretical spectrum was then compared with experimental data from matrix isolation infrared spectrometry, allowing for the confident assignment of spectral bands to specific conformers of the molecule. mdpi.comresearchgate.net A similar computational approach for this compound would involve:

Optimization of the molecular geometry.

Calculation of harmonic and anharmonic vibrational frequencies using DFT.

Prediction of IR intensities and Raman activities.

Calculation of NMR chemical shifts based on the electronic environment of each nucleus.

These predicted parameters provide a powerful complement to experimental spectroscopy, enabling a more complete structural and vibrational characterization of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the C-C bond connecting the two phenyl rings and the C-COOH bond, gives rise to different conformers with distinct energies and properties.

Conformational analysis aims to identify all stable, low-energy structures on the potential energy surface. Studies on similar molecules like 2-fluorobenzoic acid have identified multiple conformers, primarily differing in the orientation of the carboxylic acid group (cis and trans). stackexchange.commdpi.com For this compound, the rotational freedom of the formyl group (CHO) introduces additional complexity.

Key torsional angles that define the conformation include:

The orientation of the carboxylic acid group relative to the fluorinated ring.

The dihedral angle between the two aromatic rings.

The orientation of the formyl group relative to its attached phenyl ring.

A thorough conformational search, often performed using DFT calculations, can map the potential energy surface and identify the global minimum energy structure as well as other low-energy conformers. mdpi.com

Table 1: Plausible Conformers of this compound

| Conformer | Carboxylic Acid Orientation | Formyl Group Orientation | Relative Energy (Hypothetical) |

|---|---|---|---|

| 1 | cis | syn-periplanar | Low |

| 2 | trans | syn-periplanar | High |

| 3 | cis | anti-periplanar | Low |

This table is illustrative, based on principles of conformational analysis. Actual relative energies would require specific quantum chemical calculations.

Molecular dynamics (MD) simulations can supplement this static picture by modeling the dynamic behavior of the molecule over time at a given temperature. MD simulations provide insights into the flexibility of the molecule and the rates of interconversion between different conformers.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could involve studying its synthesis, degradation, or participation in further chemical transformations.

While no specific reaction mechanisms involving this molecule have been computationally elucidated in the reviewed literature, the methodology is well-established. For example, in the study of 2-Fluoro-4-Hydroxy Benzoic Acid, computational methods were used to investigate the mechanism of conformational switching induced by near-IR radiation. mdpi.comresearchgate.net The calculations helped to understand how the absorption of energy by one functional group (the hydroxyl group) could lead to a structural change in another part of the molecule (the carboxylic acid group). researchgate.net

A similar approach could be used to study:

The mechanism of cyclization reactions involving the formyl and carboxylic acid groups.

The potential for intramolecular catalysis.

The reaction pathway of its esterification or amidation.

By mapping the entire reaction coordinate, from reactants to products via the transition state, a complete energetic and structural understanding of the reaction can be achieved.

Prediction of Reactivity, Selectivity, and Regiochemistry

The reactivity of this compound is governed by its electronic structure. Computational methods can predict where the molecule is most likely to react and what kind of reactions it will favor.

Selectivity and Regiochemistry: The presence of multiple functional groups and a complex aromatic system raises questions of selectivity. For electrophilic aromatic substitution, for instance, computational models can predict the most likely site of attack by analyzing the distribution of electron density and the stability of potential intermediates (sigma complexes). The electron-withdrawing nature of the fluorine atom and the formyl group, contrasted with the directing effects of the carboxylic acid and the biphenyl (B1667301) system, makes such predictions non-trivial and highlights the need for computational modeling.

Molecular electrostatic potential (MEP) maps are particularly useful for this purpose. They visualize the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (nucleophilic sites) and blue areas indicating electron-poor regions (electrophilic sites).

Molecular Interaction Studies and Non-Covalent Bonding Analysis

Non-covalent interactions are critical in determining the physical properties of the compound, such as its melting point and solubility, as well as its interactions with other molecules in a biological or material context. libretexts.org The functional groups in this compound—a carboxylic acid, a carbonyl group, and a fluorine atom—are all capable of participating in significant non-covalent interactions.

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor (the -OH part) and acceptor (the C=O part). This allows the molecules to form strong, dimeric structures in the solid state, a feature observed in the crystal structures of many related benzoic acids, such as 2-Fluoro-4-(methoxycarbonyl)benzoic acid. nih.govresearchgate.net

Other Interactions: C-H···O and C-H···F interactions, though weaker, can also play a role in stabilizing the crystal packing. nih.govnih.gov Pi-stacking between the aromatic rings is another potential interaction that would influence the supramolecular assembly.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to identify, visualize, and quantify these weak interactions, providing a deep understanding of the forces that govern the molecule's condensed-phase behavior.

Applications in Advanced Organic and Chemical Biology Research Methodologies

Development of Probes for Chemical Biology Research (design principles, synthetic access)

The design of chemical probes is a cornerstone of chemical biology, enabling the study of biological systems and mechanisms of action. rsc.org Small molecules like 2-Fluoro-4-(2-formylphenyl)benzoic acid serve as excellent scaffolds for creating such probes due to their inherent functionalities, which can be tailored for specific applications. nih.govnih.gov

Design Principles: The core principle behind using this compound as a probe lies in its bifunctional nature. acs.org The aldehyde and carboxylic acid groups provide orthogonal handles for chemical modification.

Reactive Handle: The formyl (aldehyde) group is a key feature. It can act as an electrophilic center to form covalent bonds with nucleophilic residues (like lysine (B10760008) or cysteine) on proteins or other biomolecules. This allows for activity-based protein profiling (ABPP) or the irreversible labeling of a target.

Targeting Moiety & Solubility: The biphenyl (B1667301) carboxylic acid portion can be considered the targeting element. The biphenyl structure provides a rigid scaffold that can be designed to fit into specific binding pockets of proteins. The carboxylic acid can engage in hydrogen bonding and salt-bridge interactions, which are often crucial for molecular recognition. nih.gov Furthermore, the carboxylate imparts aqueous solubility, a desirable property for biological assays.

Reporter Group Attachment: Either the aldehyde or the acid can be used as a point of attachment for reporter groups, such as fluorophores or biotin, after initial interaction with a target. This two-step "click chemistry" approach is common in modern chemical biology. researchgate.net

Fluorine as a Spectroscopic Marker: The fluorine atom can be used as a sensor for ¹⁹F-NMR spectroscopy, a powerful technique for studying ligand-protein interactions without the need for larger, more disruptive labels.

Synthetic Access: The synthesis of probes based on this scaffold would involve multi-step organic synthesis. A common route is the Suzuki-Miyaura coupling, which is highly effective for forming the carbon-carbon bond between the two phenyl rings. ajgreenchem.comnih.gov For instance, a coupling reaction between a boronic acid derivative of one ring and a halide of the other could form the biphenyl core. The formyl and carboxyl groups would either be present on the starting materials or introduced through subsequent functional group transformations. For example, a related compound, 4-(methoxycarbonyl)-2-fluorobenzoic acid, is synthesized from 3-fluoro-4-formylmethylbenzoate via oxidation of the formyl group. nih.gov A similar retrosynthetic approach could be envisioned for this compound, where selective protection and deprotection of the functional groups would be critical.

| Functional Group | Role in Probe Design | Example Application |

|---|---|---|

| Formyl (Aldehyde) | Covalent reactive handle, electrophilic center | Activity-based protein profiling (ABPP), covalent labeling of enzyme active sites |

| Carboxylic Acid | Target interaction (H-bonding), solubility, reporter attachment point | Molecular recognition of binding pockets, improving aqueous solubility for assays |

| Biphenyl Core | Rigid scaffold for specific binding | Positioning other functional groups for optimal interaction with a target protein |

| Fluorine | 19F-NMR spectroscopic tag, metabolic blocker | Studying ligand binding without large labels, enhancing drug-like properties |

Contributions to Structure-Activity Relationship (SAR) Studies Design and Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net The scaffold of this compound is an exemplary starting point for systematic SAR exploration due to its distinct and modifiable chemical features. researchgate.netmdpi.com

The molecule offers three primary vectors for modification: the carboxylic acid on one ring, the formyl group on the other, and the fluorine atom. By systematically altering these groups, chemists can probe the requirements of a biological target. For example, a library of analogs could be synthesized to determine:

The importance of the acidic group: Is a carboxylic acid essential? Would a weaker acid or a neutral group be tolerated?

The role of the aldehyde: Is the electrophilicity of the aldehyde necessary? What is the effect of its position?

The influence of the halogen: How does the electronegative fluorine atom affect binding affinity? nih.gov Would a different halogen or no halogen at that position improve activity?

These studies provide critical data for designing more potent and selective compounds.

Fragment-Based Drug Discovery (FBDD) has become a primary method for identifying lead compounds in drug discovery. nih.govucr.edu It involves screening small, low-complexity molecules ("fragments") that bind weakly to a target, and then growing or linking these fragments to create more potent leads. acs.orgnih.gov

The chemical structure of this compound is highly relevant to FBDD. It can be deconstructed into several potential fragments, such as:

2-Fluorobenzoic acid

4-Fluorobenzoic acid

2-Formylphenylboronic acid

A key aspect of FBDD is the use of sensitive biophysical techniques to detect the weak binding of these fragments. Fluorine-containing fragments are particularly valuable because ¹⁹F-NMR spectroscopy is a powerful screening method. nih.gov It offers high sensitivity and a wide chemical shift range, making it easier to detect binding events. nih.gov

A hypothetical FBDD campaign might identify a fragment like 2-fluorobenzoic acid binding in a pocket of a target protein. Structural biology techniques, such as X-ray crystallography, would reveal the binding mode. Chemists could then use this information to "grow" the fragment, adding chemical functionality to pick up additional interactions and increase affinity. The synthesis could be designed to ultimately arrive at a more complex and potent molecule like this compound or a derivative thereof.

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. nih.govdrugdesign.org The concept is central to optimizing drug candidates. drughunter.com this compound provides multiple opportunities for applying this principle.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a source of poor metabolic stability or low cell permeability. It can be replaced with a variety of non-classical bioisosteres that mimic its acidic and hydrogen-bonding properties. nih.gov A common replacement is the 5-substituted 1H-tetrazole, which has a similar pKa but is more lipophilic. drughunter.com Other potential bioisosteres include hydroxamic acids, acylsulfonamides, and various oxadiazoles. nih.govu-tokyo.ac.jp

Aldehyde Bioisosteres: The aldehyde group, while useful as a reactive handle, can sometimes be too reactive or prone to oxidation. It could be replaced with bioisosteres like a nitrile (-C≡N) or a ketone (-C=O) to modulate reactivity while maintaining similar steric and electronic properties.

Fluorine as a Bioisostere: The fluorine atom itself is a classic bioisostere for a hydrogen atom. nih.gov Its van der Waals radius is only slightly larger than hydrogen, but its high electronegativity can profoundly alter the local electronic environment. This can lead to stronger binding interactions (e.g., with backbone amides), block metabolic attack at that position, and influence the conformation of the molecule. u-tokyo.ac.jp

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole, Acylsulfonamide, Hydroxamic Acid | Improve metabolic stability, cell permeability, and oral bioavailability. nih.govdrughunter.com |

| Formyl (-CHO) | Nitrile (-CN), Ketone (-C(O)R), Oxetane | Modulate reactivity, improve stability, alter electronic properties. |

| Fluorine (-F) | Hydrogen (-H), Hydroxyl (-OH), Methoxy (-OCH3) | Fine-tune electronic effects, hydrogen bonding potential, and lipophilicity. u-tokyo.ac.jp |

Applications in Material Science Research (e.g., liquid crystals, polymers, electro-optics, excluding specific material properties)

The rigid, rod-like structure of biphenyl derivatives makes them foundational building blocks in material science, particularly for liquid crystals and advanced polymers. ajgreenchem.com this compound, with its biphenyl core and reactive functional groups, is a candidate for the synthesis of novel materials.

Liquid Crystals: Biphenyl carboxylic acids are well-established precursors for calamitic (rod-shaped) liquid crystals. tandfonline.comresearchgate.net The biphenyl unit provides the necessary structural rigidity and aspect ratio to form mesophases. The terminal carboxylic acid is typically esterified with various chiral or achiral alcohols to generate homologous series of liquid crystalline materials. mdpi.com The presence of a lateral substituent, like the fluorine atom in this compound, is known to influence the type and stability of the mesophases. For instance, a lateral fluorine atom in a related compound, 2-fluoro-4-hydroxybenzoic acid, was shown to introduce an additional smectic phase. ossila.com The formyl group offers another point for chemical modification to further tune the molecular structure for desired liquid crystalline behavior.

Polymers: Biphenyl derivatives are also important monomers for high-performance polymers. nih.gov The aldehyde and carboxylic acid functionalities of this compound could be utilized in various polymerization reactions. For example, the aldehyde group can participate in Friedel-Crafts polycondensation reactions with electron-rich aromatic monomers to create poly(arylene ether) type structures. nsf.gov The carboxylic acid could be converted into an acid chloride or ester for use in polyester (B1180765) synthesis. Biphenyl-containing polymers are often sought for their high thermal stability and mechanical strength. rsc.org Research in this area would focus on using this compound as a monomer to create novel polymer architectures with potentially unique processing and assembly characteristics. nih.govresearchgate.net

Analytical and Spectroscopic Methodologies for Research Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to understanding the molecular structure by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique and complementary information.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Based on the analysis of analogous compounds like 2-fluorobenzoic acid and 2-Fluoro-4-(methoxycarbonyl)benzoic acid, the expected NMR data for the target compound can be predicted.

¹H NMR: The proton NMR spectrum would display distinct signals for each of the aromatic, aldehyde, and carboxylic acid protons. The aromatic protons would appear as complex multiplets in the range of 7.0-8.5 ppm, with their specific shifts and coupling constants influenced by the electron-withdrawing effects of the formyl and carboxyl groups, and the fluorine atom. The aldehyde proton (CHO) would be highly deshielded, appearing as a singlet or a narrow triplet (due to long-range coupling) significantly downfield, typically between 9.5 and 10.5 ppm. The carboxylic acid proton (COOH) would be a broad singlet, also far downfield (often >10 ppm), and its visibility could be dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum would show 14 distinct resonances, corresponding to each carbon atom in the unique electronic environment. The carbonyl carbons of the carboxylic acid and aldehyde would be the most downfield, expected in the 165-170 ppm and 190-195 ppm regions, respectively. The carbon atom bonded to the fluorine (C-F) would exhibit a large one-bond coupling constant (¹JCF) and appear in the 160-165 ppm range. The other aromatic carbons would resonate between 115 and 140 ppm.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It would show a single resonance for the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment. For comparison, the ¹⁹F signal in 4-fluorobenzoic acid appears around -108 ppm. The precise shift for the title compound would provide insight into the intramolecular electronic interactions.

¹⁷O NMR: Due to the low natural abundance and quadrupole moment of the ¹⁷O isotope, its NMR analysis is challenging and not routinely performed without isotopic enrichment. If conducted, it would show three distinct signals corresponding to the two oxygen atoms of the carboxyl group and the one oxygen of the formyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted Chemical Shift (ppm) | Expected Multiplicity | Comments |

|---|---|---|---|

| ¹H NMR | |||

| -COOH | >10.0 | Broad Singlet | Position and broadening are solvent-dependent. |

| -CHO | 9.5 - 10.5 | Singlet | Highly deshielded aldehyde proton. |

| Ar-H | 7.0 - 8.5 | Multiplets | Complex splitting due to H-H and H-F coupling. |

| ¹³C NMR | |||

| C=O (Aldehyde) | 190 - 195 | Singlet | Characteristic aldehyde carbonyl chemical shift. |

| C=O (Carboxylic Acid) | 165 - 170 | Singlet | Characteristic carboxylic acid carbonyl chemical shift. |

| C-F | 160 - 165 | Doublet | Large ¹JCF coupling constant expected. |

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-Fluoro-4-(2-formylphenyl)benzoic acid (C₁₄H₉FO₃), the exact mass can be calculated and compared to the experimental value.

Expected Exact Mass: The calculated monoisotopic mass would be approximately 244.0536 g/mol . An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula.

Fragmentation Analysis: In mass spectrometry, the molecule would likely undergo characteristic fragmentation upon ionization. Key fragmentation pathways would involve the loss of small, stable neutral molecules or radicals. Predicted fragmentation includes:

Loss of a hydroxyl radical (-•OH) from the carboxylic acid group.

Loss of water (H₂O).

Loss of carbon monoxide (CO) from the aldehyde group.

Loss of the formyl group (-CHO).

Decarboxylation, with the loss of the carboxyl group (-COOH) or carbon dioxide (CO₂).

These fragmentation patterns provide valuable structural information by revealing the connectivity of the functional groups.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would be dominated by strong absorptions from the carbonyl groups. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. The aldehyde C=O stretch would be found at a slightly higher frequency, typically 1700-1730 cm⁻¹. A very prominent feature would be the broad O-H stretching band of the carboxylic acid dimer, spanning from 2500 to 3300 cm⁻¹. Other key bands would include aromatic C=C stretching in the 1450-1600 cm⁻¹ region, C-H stretching just above 3000 cm⁻¹, and a strong C-F stretching band in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, typically give a strong Raman signal. The C=O stretches would also be visible, though often weaker than in the IR spectrum.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aldehyde | C-H Stretch | 2820-2880 & 2720-2780 | Medium, often two bands |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Aldehyde | C=O Stretch | 1700 - 1730 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Strong |

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions due to π → π* transitions within the two aromatic rings and n → π* transitions associated with the carbonyl oxygen atoms of the aldehyde and carboxylic acid groups. The extended conjugation between the two phenyl rings would likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to simple, non-coupled benzene (B151609) derivatives.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for the title compound is available, analysis of the closely related compound 2-Fluoro-4-(methoxycarbonyl)benzoic acid provides significant insight into the likely solid-state arrangement.

The solid-state architecture of carboxylic acids is often dominated by hydrogen bonding.

Hydrogen-Bonded Dimers: It is highly probable that this compound would form centrosymmetric dimers in the crystal lattice. In this arrangement, the carboxylic acid groups of two molecules would be linked by a pair of strong O—H···O hydrogen bonds, creating a stable eight-membered ring motif (R₂²(8) graph set). This is a classic and highly robust supramolecular synthon observed in the vast majority of crystalline carboxylic acids.

C—H···O interactions: The aldehyde proton or aromatic protons could act as hydrogen bond donors to the carbonyl oxygens of neighboring molecules.

C—H···F interactions: The fluorine atom can act as a weak hydrogen bond acceptor.

π–π stacking: The planar aromatic rings could stack on top of one another, contributing to the stability of the crystal lattice through dispersion forces.

The dihedral angle between the two phenyl rings and the twist of the carboxyl and formyl groups relative to their respective rings would be key structural parameters determined by this method. In the analogue 2-Fluoro-4-(methoxycarbonyl)benzoic acid, the carboxyl group is twisted out of the plane of the benzene ring, a feature that would also be expected in the title compound to relieve steric strain.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are fundamental for separating this compound from starting materials, by-products, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile organic compounds like this compound. A robust, stability-indicating reverse-phase HPLC (RP-HPLC) method is essential for quality control.

Method development would typically involve a C18 column, which separates compounds based on their hydrophobicity. ekb.egthaiscience.info A gradient elution is often preferred to ensure good resolution between the main compound and any potential impurities, which may have a wide range of polarities. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector set at a wavelength where the analyte and its impurities show significant absorbance.

Validation of the developed method according to International Conference on Harmonisation (ICH) guidelines is crucial to ensure its reliability. ekb.eg This involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). thaiscience.info

Table 2: Typical Parameters for a Validated RP-HPLC Method for a Fluorobenzoic Acid Derivative

| Parameter | Description | Typical Specification/Result |

| Column | Stationary phase for separation. | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Solvent system to elute compounds. | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Elution | Program for changing mobile phase composition. | Gradient |

| Flow Rate | Speed of mobile phase through the column. | 1.0 mL/min |

| Detection | Wavelength for monitoring eluting compounds. | UV at 225 nm pensoft.net |

| Linearity (r²) | Correlation coefficient for concentration vs. response. | > 0.999 |

| Accuracy (% Recovery) | Closeness of measured value to true value. | 98.0% - 102.0% |

| Precision (%RSD) | Agreement among a series of measurements. | < 2.0% |

| LOD | Lowest concentration that can be detected. | ~0.4 µg/mL thaiscience.info |

| LOQ | Lowest concentration that can be quantified reliably. | ~1.0 µg/mL thaiscience.info |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a polar, high-molecular-weight compound like this compound, direct analysis by GC is challenging due to its low volatility. Therefore, derivatization is typically required to convert the polar carboxylic acid group into a more volatile ester (e.g., a methyl or silyl (B83357) ester).

Once derivatized, the compound could be analyzed to detect volatile organic impurities that may not be observed by HPLC. The GC method would use a capillary column with a suitable stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification of separated components. While GC is used for analyzing some benzoic acids, its application for this specific compound would be for specialized purposes, such as checking for specific volatile impurities from the synthesis route. thaiscience.info

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective tool for monitoring the progress of organic reactions in real-time. shoko-sc.co.jp During the synthesis of this compound, which is often prepared via a Suzuki coupling reaction, TLC is used to track the consumption of the starting materials (e.g., a boronic acid and an aryl halide) and the formation of the biphenyl (B1667301) product. gre.ac.uknih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel 60 F254) at various time intervals. shoko-sc.co.jp Alongside the reaction mixture, spots of the pure starting materials and, if available, the pure product are applied as standards. The plate is then developed in a suitable mobile phase, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). The ratio is optimized to achieve good separation between the spots.

The spots are visualized under UV light (254 nm). youtube.com The progress of the reaction is confirmed by the gradual disappearance of the starting material spots and the appearance and intensification of the product spot. The relative retention factors (Rf values) of the spots confirm the conversion.

Elemental Analysis and Purity Verification Techniques

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (excluding oxygen) in a sample. It serves as a crucial check for the purity and identity of a synthesized compound. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's molecular formula, C₁₄H₉FO₃. cymitquimica.com A close correlation between the experimental and theoretical values provides strong evidence of the compound's purity and confirms that the correct molecular structure has been obtained.

Table 3: Theoretical Elemental Composition of this compound (C₁₄H₉FO₃)

| Element | Symbol | Atomic Weight | Molecular Weight | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 244.22 | 68.86% |

| Hydrogen | H | 1.008 | 244.22 | 3.71% |

| Oxygen | O | 15.999 | 244.22 | 19.65% |

| Fluorine | F | 18.998 | 244.22 | 7.78% |

Development of New Analytical Protocols for the Compound and its Derivatives

Given that this compound is a specialized research chemical rather than a widely manufactured product, published analytical protocols specific to it are scarce. The development and validation of new, dedicated analytical methods are therefore a necessary step for any research or application involving this compound or its derivatives. This includes creating and validating stability-indicating HPLC methods for accurate purity and degradation studies, developing GC methods for profiling specific volatile impurities, and establishing standardized spectroscopic procedures for consistent structural confirmation. Such protocols are essential to ensure the quality, consistency, and reliability of the compound in research and development settings.

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 2-Fluoro-4-(2-formylphenyl)benzoic acid and its derivatives stands to be revolutionized by the adoption of flow chemistry and automated synthesis platforms. While current methods often rely on traditional batch processing, future research will likely focus on continuous-flow systems to enhance efficiency, safety, and scalability.

Automated synthesis modules, which have been successfully implemented for the production of other complex fluorinated molecules such as PET probes, offer a blueprint for the future production of this compound derivatives. nih.gov These platforms allow for precise control over reaction parameters, including temperature, pressure, and reaction time, leading to higher yields and purity. nih.govsemanticscholar.org For instance, a fully automated, one-reactor radiosynthesis module has been developed for [18F]-FMAU, demonstrating the feasibility of automating multi-step procedures. nih.gov Adapting such technologies could enable the rapid generation of a library of derivatives for high-throughput screening.

Table 1: Potential Applications of Automated Platforms in the Synthesis of this compound Derivatives

| Feature of Automated Platform | Potential Application/Advantage | Relevant Research Context |

| Precise Reagent Dosing | Controlled derivatization of the formyl and carboxylic acid groups. | Synthesis of diverse compound libraries for screening. |

| Rapid Temperature/Pressure Control | Optimization of reaction conditions for challenging transformations, such as fluorination or catalytic cross-coupling. | Development of efficient synthetic routes with minimal byproducts. |

| Integrated Purification | Automated purification of derivatives using techniques like semi-preparative HPLC, integrated directly into the synthesis module. | High-purity compounds for biological testing and material science applications. nih.gov |

| High-Throughput Synthesis | Parallel synthesis of multiple derivatives to accelerate the exploration of chemical space. | Rapid identification of lead compounds in drug discovery. |

Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Machine learning (ML) and artificial intelligence (AI) are poised to become indispensable tools in the design and synthesis of novel derivatives of this compound. The concept of "chemical space," which encompasses the vast number of all possible molecules, can be effectively navigated using computational techniques. nih.gov

In silico methods are already being used to design and evaluate new benzoic acid derivatives. nih.gov For example, software suites can predict the binding affinities of potential derivatives to biological targets through molecular docking, helping to prioritize which compounds to synthesize. nih.gov ML models can be trained on existing reaction data to predict the outcomes of new chemical transformations, suggest optimal synthetic routes, and even design molecules with specific desired properties from the ground up. This predictive power can significantly reduce the time and resources spent on trial-and-error experimentation.

By analyzing the structural features of this compound, AI algorithms could identify novel derivatives with high potential for applications in medicine or materials science, guiding chemists toward the most promising areas of its vast chemical space. nih.gov

Novel Catalysts for Transformations of the Compound

The development of novel catalysts is crucial for unlocking the full synthetic potential of this compound. The molecule's three distinct functional groups offer multiple sites for catalytic transformations. Research into new catalysts will likely focus on achieving higher selectivity, efficiency, and milder reaction conditions.

Current synthetic methodologies for related fluorobenzoic acids employ a range of catalysts. For instance, Lewis acids such as anhydrous aluminum trichloride (B1173362) are used for Friedel-Crafts acylation reactions, and copper catalysts are employed in Ullmann-type reactions to form C-N bonds. google.comnih.gov Furthermore, catalytic systems based on cobalt acetate (B1210297) have been shown to be effective for the selective oxidation of methyl groups on related aromatic compounds to form benzoic acids. researchgate.net

Future research could explore:

Site-Selective Catalysts: Developing catalysts that can selectively target the formyl group for transformations like reductive amination or olefination, while leaving the carboxylic acid and fluoro groups untouched.

Photocatalysts: Using light-driven catalysts to enable novel bond formations and transformations under mild conditions.

Enzymatic Catalysts: Employing engineered enzymes (biocatalysts) for highly specific and stereoselective modifications of the core structure.

Table 2: Examples of Catalysts in Related Benzoic Acid Synthesis

| Catalyst Type | Reaction | Example Compound Synthesized |

| Lewis Acid (e.g., AlCl₃) | Friedel-Crafts Acylation | 4-Fluoro-2-methylbenzoic acid google.com |

| Copper (Cu) | Ullmann Reaction (C-N coupling) | 4-Fluoro-2-(phenylamino)benzoic acid nih.gov |

| Friedel-Crafts Catalysts | Fluorination | 2'-Deoxy-2'-[18F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil ([18F]-FMAU) nih.gov |

| Cobalt Acetate/NaBr | Catalytic Oxidation | Benzoic acids from tolyl-1,2,4-oxadiazoles researchgate.net |

Exploration in Advanced Polymeric and Nano-Materials as Building Blocks

The bifunctional nature of this compound makes it an attractive building block, or monomer, for the synthesis of advanced polymers and nanomaterials. The carboxylic acid and formyl groups can participate in various polymerization reactions, such as polycondensation, to form polyesters, polyamides (after conversion of the formyl group to an amine), or polyimines (Schiff base polymers).

The presence of the fluorine atom can impart desirable properties to the resulting materials, including:

Thermal Stability: Enhanced resistance to high temperatures.

Chemical Resistance: Increased stability in harsh chemical environments.

Hydrophobicity: Water-repellent surface properties.

Unique Electronic Properties: Modification of the polymer's electronic characteristics.

Benzoic acid derivatives are already known to be used in the development of liquid crystalline materials. researchgate.net Similarly, derivatives of this compound could be designed to self-assemble into highly ordered polymeric structures. In the realm of nanomaterials, this compound could be used to functionalize the surface of nanoparticles or to act as a precursor in the synthesis of metal-organic frameworks (MOFs) or other porous crystalline materials. The biogenic synthesis of nanoparticles, which utilizes microorganisms, is an expanding field that could potentially incorporate complex organic molecules to create functionalized nanomaterials for medicine, drug delivery, and biochemical sensors. mdpi.com

Expanding the Chemical Space of this compound Derivatives

A significant future direction lies in the systematic expansion of the chemical space around the this compound scaffold. The reactivity of the aldehyde and carboxylic acid functionalities provides a gateway to a vast library of new compounds. By performing a variety of chemical reactions on these groups, researchers can generate diverse molecular architectures.

For example, the synthesis of hydrazide hydrazones from 4-fluorobenzoic acid demonstrates a pathway for creating new derivatives with potential antimicrobial properties. globalscientificjournal.comresearchgate.net Similarly, nitration of related benzoyl benzoic acids has been reported. sigmaaldrich.com These established methods can be applied to the target compound to explore its derivative space.

Key strategies for expansion include:

Derivatization of the Formyl Group: Reactions such as Wittig olefination, aldol (B89426) condensation, reductive amination, and the formation of imines and oximes.

Derivatization of the Carboxylic Acid Group: Conversion to esters, amides, acid chlorides, and acyl azides for further transformations like the Curtius rearrangement.

Modifications to the Aromatic Rings: Introducing additional substituents through electrophilic aromatic substitution, although the existing groups will direct the position of new substituents.

This systematic derivatization will be crucial for discovering new molecules with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science.

Table 3: Potential Reactions for Expanding the Chemical Space

| Functional Group | Reaction Type | Resulting Derivative Class |

| Formyl Group | Reductive Amination | Amines |

| Formyl Group | Wittig Reaction | Alkenes |

| Formyl Group | Condensation with Hydrazines | Hydrazones |

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Amidation | Amides |

| Both Groups | Intramolecular Cyclization | Heterocyclic systems |

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-Fluoro-4-(2-formylphenyl)benzoic acid?